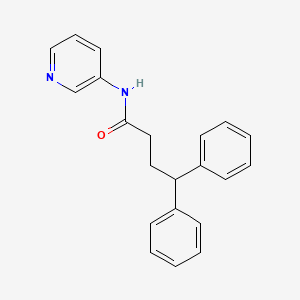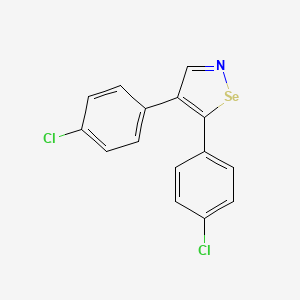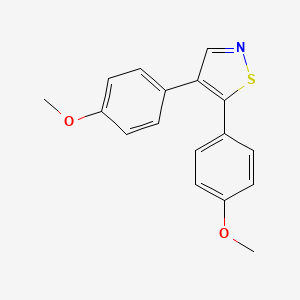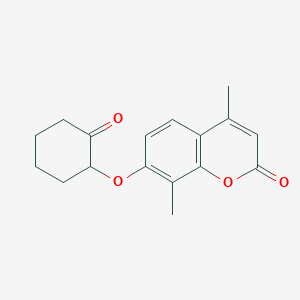![molecular formula C23H22O2 B10843927 4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールは、そのユニークな構造と様々な分野における潜在的な用途で知られる合成有機化合物です。これは、フェニル基とヒドロキシフェニル基を含むペンテン鎖を介して結合した2つのフェノール基の存在を特徴としています。この化合物は、その潜在的な生物活性と、他の複雑な分子の合成における中間体としての役割のために注目されています。
2. 製法
合成経路と反応条件
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールの合成には、通常、以下の手順が含まれます。
出発物質: 合成は、フェノールとベンズアルデヒドを主要な出発物質として開始します。
アルドール縮合: 最初のステップは、水酸化ナトリウムなどの塩基の存在下で、フェノールとベンズアルデヒドのアルドール縮合反応です。この反応は、中間体を形成します。
加水分解と脱水: 中間体は加水分解された後、脱水されて目的の生成物が形成されます。反応条件には、混合物を還流条件下で100〜150°Cの温度範囲に加熱することが含まれます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模です。連続フロー反応器の使用と反応条件の最適化により、生成物の収率と純度を高めることができます。 酸活性化粘土または固体酸触媒などの触媒を使用して、反応の効率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzaldehyde as the primary starting materials.
Aldol Condensation: The initial step involves an aldol condensation reaction between phenol and benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Hydrolysis and Dehydration: The intermediate undergoes hydrolysis followed by dehydration to form the desired product. The reaction conditions include heating the mixture to a temperature range of 100-150°C under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as acid-activated clay or solid acid catalysts may be employed to improve the efficiency of the reaction .
化学反応の分析
反応の種類
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールは、次のような様々な化学反応を起こすことができます。
酸化: フェノール基は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、キノンに酸化することができます。
還元: 化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアルコールに還元することができます。
一般的な試薬と条件
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 酢酸中の臭素によるハロゲン化。
生成される主要な生成物
酸化: キノンの生成。
還元: ヒドロキシフェニルアルコールの生成。
置換: ハロゲン化フェノールの生成。
科学的研究の応用
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子やポリマーの合成における中間体として使用されます。
生物学: 抗酸化作用や抗菌作用を含む潜在的な生物活性を研究されています。
医学: 特に酸化ストレス関連の疾患の治療における潜在的な治療効果について調査されています。
作用機序
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールの作用機序には、様々な分子標的との相互作用が含まれます。
エストロゲン受容体: この化合物は、エストロゲン受容体に結合し、遺伝子発現と細胞機能に影響を与えることで、エストロゲン様活性を示します。
抗酸化経路: フェノール基から水素原子を供与することで、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
アポトーシス経路: この化合物は、JNK/AMPKα経路などの特定のシグナル伝達経路の活性化を通じて、特定の細胞タイプのアポトーシスを誘導する可能性があります.
6. 類似化合物の比較
類似化合物
4-メチル-2,4-ビス(4-ヒドロキシフェニル)ペンタ-1-エン: 強力なエストロゲン様活性を有するビスフェノールAの代謝物です.
4-(1H-イミダゾール-1-イル)フェノール: 生物活性が知られており、様々な化学合成に使用されています.
フェノール、4-[(1E)-2-(4-ヒドロキシフェニル)ジアゼニル]-2-メチル-: 独特な化学的性質と用途を示しています.
ユニークさ
4-[1-(4-ヒドロキシフェニル)-2-フェニルペンタ-1-エニル]フェノールは、その特定の構造配列によりユニークであり、明確な化学反応性と生物活性を付与しています。
類似化合物との比較
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
4-(1H-Imidazol-1-yl)phenol: Known for its biological activities and used in various chemical syntheses.
Phenol, 4-[(1E)-2-(4-hydroxyphenyl)diazenyl]-2-methyl-: Exhibits unique chemical properties and applications.
Uniqueness
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities
特性
分子式 |
C23H22O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol |
InChI |
InChI=1S/C23H22O2/c1-2-6-22(17-7-4-3-5-8-17)23(18-9-13-20(24)14-10-18)19-11-15-21(25)16-12-19/h3-5,7-16,24-25H,2,6H2,1H3 |
InChIキー |
UTLLHWVRVATSPI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B10843912.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)

![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[2-(4-Phenyl-butylamino)-ethyl]-phenol](/img/structure/B10843939.png)
![4-[4-(6-Methoxynaphthalen-2-yl)benzyl]pyridine](/img/structure/B10843944.png)
![4-[4-(Benzhydryloxy)benzoyl]benzoic acid](/img/structure/B10843949.png)
